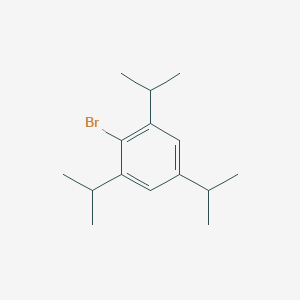
2-Bromo-1,3,5-triisopropylbenzene
Übersicht
Beschreibung
2-Bromo-1,3,5-triisopropylbenzene is an organic compound with a molecular formula of C15H23Br and a molecular weight of 283.25 . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and three isopropyl groups .Chemical Reactions Analysis
This compound is used in Suzuki reactions . It is found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .Physical and Chemical Properties Analysis
This compound has a boiling point of 148°C at 18 mmHg, a specific gravity of 1.13, and a refractive index of 1.52 . It is a liquid at 20°C and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Aerobic Oxidation as a Pharmaceutical Starting Material
A study by Aoki et al. (2005) explored the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst. This process efficiently oxidizes 1,3,5-triisopropylbenzene with oxygen in the presence of NHPI and azobisisobutyronitrile (AIBN), leading to phenol derivatives with isopropyl moieties. These derivatives can serve as starting materials for pharmaceuticals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Halogenation for Synthesis of Mixed Halogenated Compounds
Bovonsombat and Mcnelis (1993) utilized 1-bromo-2,5-pyrrolidinedione (NBS) and acidic catalysts for the ring halogenation of polyalkylbenzenes. This method is effective in preparing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Catalytic Cracking for Petrochemical Processing
Zhu et al. (2001) reported on the use of stable mesoporous aluminosilicates for catalytic cracking, a critical process in petrochemical refining. They used 1,3,5-triisopropylbenzene as a probe molecule to test catalytic properties, finding that conversion rates were higher than with other materials due to stronger acidity and better diffusion of large molecules (Zhu, Xiao, Zhang, Sun, Han, & Qiu, 2001).
Preparation of Molecular Scaffolds
Wallace et al. (2005) detailed the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives. These compounds are used as scaffolds in molecular receptors, demonstrating the versatility of halogenated benzene derivatives in organic synthesis (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound is used in the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . It is also found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans . This suggests that it may interact with its targets through the formation of covalent bonds during these reactions.
Biochemische Analyse
Biochemical Properties
2-Bromo-1,3,5-triisopropylbenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki coupling process. The nature of these interactions involves the formation of a palladium complex with this compound, which then undergoes a series of steps to form the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating selective ring closures suggests that it may influence cell signaling pathways and gene expression indirectly through its interactions with biomolecules involved in these processes. The compound’s impact on cellular metabolism is also likely to be significant, given its role in organic synthesis reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. This binding leads to the formation of a palladium complex, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. These interactions are crucial for the compound’s role in Suzuki reactions and other organic synthesis processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be slightly miscible with water and incompatible with strong oxidizing agents, which can affect its stability. Long-term effects on cellular function have not been extensively studied, but its role in organic synthesis suggests that it may have lasting impacts on the reactions it facilitates .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is essential to consider potential toxic or adverse effects at high doses, as with any chemical compound. Threshold effects and toxicity studies would be necessary to determine safe dosage levels for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its interactions with biomolecules involved in organic synthesis suggest that it may be directed to specific compartments or organelles where these reactions occur. Targeting signals and post-translational modifications could play a role in directing the compound to these locations .
Eigenschaften
IUPAC Name |
2-bromo-1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMYHVKFAHQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175861 | |
| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21524-34-5 | |
| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,5-triisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can sterically hindered aryl bromides participate efficiently in Heck reactions?
A1: Yes, the research demonstrates that even significantly sterically hindered aryl bromides, such as 2-Bromo-1,3,5-triisopropylbenzene, can successfully participate in Heck reactions. [] The study highlights that a catalyst system composed of [Pd(η3-C3H5)Cl]2 and the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane allows for the coupling of this compound with various alkenols in good yields. [] This finding suggests that this specific catalyst system can overcome steric hindrance, which is often a limiting factor in Heck reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


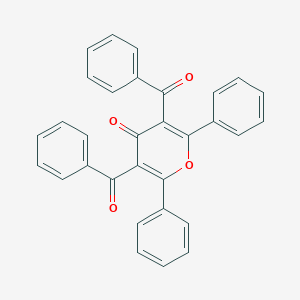

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
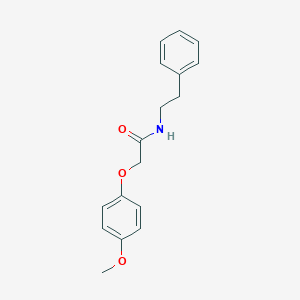
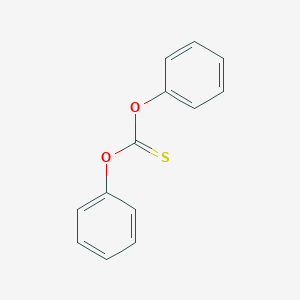
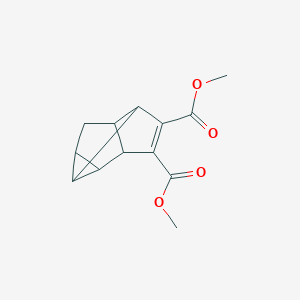
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)

![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
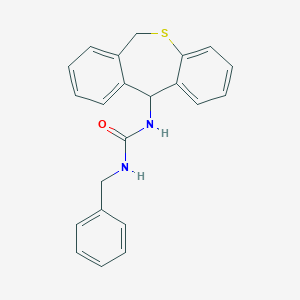

![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)

